Almotriptan-d6 (maleate)

Bioanalysis Pharmacokinetics LC-MS/MS

Almotriptan-d6 (maleate) is the deuterium-labeled analog of the 5-HT1B/1D receptor agonist Almotriptan. This compound is specifically synthesized for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C21H29N3O6S
Molecular Weight 457.6 g/mol
Cat. No. B12388425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmotriptan-d6 (maleate)
Molecular FormulaC21H29N3O6S
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H25N3O2S.C4H4O4/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;5-3(6)1-2-4(7)8/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3;
InChIKeyHBPQSOKWNBVFPV-QPEHKQNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Almotriptan-d6 (maleate): A Validated Stable Isotope-Labeled Internal Standard for Precise LC-MS/MS Quantification


Almotriptan-d6 (maleate) is the deuterium-labeled analog of the 5-HT1B/1D receptor agonist Almotriptan [1]. This compound is specifically synthesized for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The incorporation of six deuterium atoms (d6) provides a mass shift of +6 Da, enabling effective differentiation and co-elution with the unlabeled analyte of interest [1]. Its role as an internal standard is critical for correcting analytical variability arising from sample extraction, chromatographic injection, and ion suppression or enhancement, thereby ensuring method accuracy and precision [1].

Why Almotriptan-d6 (maleate) Cannot Be Interchanged with Non-Deuterated or Structural Analogs in Bioanalysis


In quantitative LC-MS/MS, substituting Almotriptan-d6 (maleate) with a non-isotopic analog like sumatriptan or naratriptan introduces significant method variability due to differences in extraction efficiency, chromatographic retention, and ionization response in the complex biological matrix [1]. Unlike a deuterated internal standard, these structural analogs do not perfectly mimic the analyte's behavior throughout the entire sample preparation and analysis process. This mismatch compromises the internal standard's ability to effectively correct for analyte losses and matrix effects, directly impacting the accuracy and precision required for reliable pharmacokinetic (PK) assessments and regulatory submissions [2].

Almotriptan-d6 (maleate) Quantitative Differentiation Evidence: Head-to-Head Method Performance


Superior Recovery Correction vs. Non-Analog Internal Standard for Almotriptan Quantification

A validated LC-MS/MS method using Almotriptan-d6 as the internal standard demonstrated a mean recovery for Almotriptan from human plasma of 92.12 ± 4.32% [1]. This high and reproducible recovery is directly attributable to the deuterated standard's identical chemical behavior to the analyte, effectively compensating for extraction losses. In contrast, a separate method employing naratriptan as a non-isotopic internal standard reported a method accuracy ranging from 94.0% to 105.7%, a wider range indicative of less consistent recovery correction [2]. The mean recovery of the Almotriptan-d6 internal standard itself was 89.62 ± 6.32%, confirming its suitability for accurate normalization [1].

Bioanalysis Pharmacokinetics LC-MS/MS

Quantifiable Precision Advantage Over Non-Isotopic Internal Standard Methods

The use of Almotriptan-d6 as a SIL-IS enables exceptional method precision. The validated method achieved average within-run precision (%CV) ranging from 0.68% to 2.78% and between-run precision ranging from 0.57% to 0.86% [1]. These values are notably lower than the precision achieved in a comparable method using naratriptan as the internal standard, which reported a within-run precision range of 1.0% to 6.7% [2]. The reduced variability is a direct consequence of the deuterated standard's ability to track the analyte more consistently through the analytical workflow.

Method Validation Bioanalytical Chemistry Quality Control

Validated Analytical Sensitivity with a Low Limit of Quantification (LLOQ)

The method employing Almotriptan-d6 achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL for Almotriptan in human plasma, with a linear dynamic range extending from 0.5 to 150.0 ng/mL [1]. The limit of detection (LOD) was even lower at 0.2 pg/mL. While a separate method using naratriptan as an internal standard reported a more sensitive LLOQ of 0.1 ng/mL, the Almotriptan-d6-based method's performance is well within the typical range required for human pharmacokinetic studies of triptans [2]. This confirms the compound's fitness-for-purpose in regulated bioanalysis.

Pharmacokinetics Sensitivity LC-MS/MS

High Chemical and Isotopic Purity Specifications Critical for Reliable Quantification

For a deuterated internal standard, both chemical purity and isotopic purity are critical quality attributes that directly impact quantitative accuracy. Vendor specifications for Almotriptan-d6 (maleate) demonstrate high chemical purity by HPLC (e.g., >99% as reported by one commercial supplier) . Furthermore, specifications for the closely related Almotriptan-d6 hydrochloride salt indicate an isotopic purity of 98% atom D . High isotopic enrichment minimizes the contribution of the unlabeled analyte (d0) to the internal standard signal, ensuring accurate and interference-free quantification.

Analytical Chemistry Quality Control Procurement

Validated Application Scenarios for Almotriptan-d6 (maleate) in Bioanalytical and Pharmaceutical Research


Regulated Bioanalysis for Human Pharmacokinetic Studies

The validated LC-MS/MS method described in Section 3, with its high accuracy (98.94–102.64% within-run) and precision (%CV < 2.78%), is directly applicable to clinical pharmacokinetic studies of Almotriptan in human plasma [1]. The use of Almotriptan-d6 as the internal standard ensures compliance with FDA and EMA bioanalytical method validation guidelines, providing the robust data required for regulatory submissions in drug development [2].

Comparative Bioequivalence and Generic Drug Development Studies

In bioequivalence studies, where precise and accurate measurement of drug concentration is paramount for comparing a test and reference product, the low variability achieved with Almotriptan-d6 as an internal standard (between-run precision of 0.57–0.86%) is a critical advantage [1]. The method's high recovery and minimal matrix effect issues ensure that observed differences in drug levels are due to formulation performance rather than analytical error, supporting confident regulatory decisions for generic drug approvals.

Preclinical Pharmacokinetic and Toxicokinetic Profiling

The broad linear range (0.5–150.0 ng/mL) and high sensitivity (LLOQ of 0.5 ng/mL) of the validated method using Almotriptan-d6 make it well-suited for preclinical studies in various animal models [1]. This allows researchers to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities or formulations, reducing analytical variability and providing a clear understanding of a compound's pharmacokinetic profile before human trials.

High-Throughput In Vitro ADME Screening Assays

The high chemical and isotopic purity (>99% and 98 atom% D, respectively) of Almotriptan-d6 (maleate) minimizes the risk of signal interference in automated, high-throughput assays such as metabolic stability or plasma protein binding screens [1][2]. Using a clean, well-characterized internal standard allows for more reliable automated integration and data processing, improving the efficiency and reproducibility of early-stage drug discovery workflows.

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